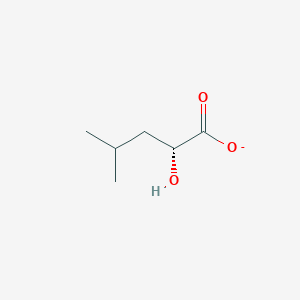
(R)-2-Hydroxy-4-methylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-2-hydroxy-4-methylpentanoate is the anion of (R)-2-hydroxy-4-methylpentanoic acid. It has a role as a human metabolite. It is a hydroxy monocarboxylic acid anion and a 2-hydroxy-4-methylvalerate. It derives from a valerate. It is a conjugate base of a (R)-2-hydroxy-4-methylpentanoic acid.
Aplicaciones Científicas De Investigación
Biochemical Mechanisms
-
Interaction with Enzymes :
- (R)-2-Hydroxy-4-methylpentanoate interacts with several enzymes, including leucine dehydrogenase and branched-chain alpha-keto acid dehydrogenase complex. These interactions facilitate the conversion of leucine into its corresponding keto acid and subsequently into (R)-2-Hydroxy-4-methylpentanoate .
- Metabolic Pathways :
- Cellular Effects :
Metabolic Regulation
(R)-2-Hydroxy-4-methylpentanoate plays a significant role in metabolic regulation by influencing pathways associated with branched-chain amino acids. Its ability to inhibit HDACs has implications for diseases related to metabolic dysregulation, such as obesity and diabetes .
Enzyme Activity Modulation
Research indicates that this compound can enhance or inhibit the activity of specific enzymes involved in amino acid metabolism. This modulation can be critical in developing therapeutic strategies for metabolic disorders .
Potential Therapeutic Uses
The compound's interaction with HDACs suggests potential applications in cancer therapy, where HDAC inhibitors are being explored for their ability to alter gene expression profiles associated with tumor growth and survival .
Case Studies and Experimental Findings
| Study | Findings |
|---|---|
| Bioconversion Studies | Clostridium butyricum was able to bioconvert L-leucine into (R)-2-hydroxy-4-methylpent |
Propiedades
Fórmula molecular |
C6H11O3- |
|---|---|
Peso molecular |
131.15 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-4-methylpentanoate |
InChI |
InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/p-1/t5-/m1/s1 |
Clave InChI |
LVRFTAZAXQPQHI-RXMQYKEDSA-M |
SMILES |
CC(C)CC(C(=O)[O-])O |
SMILES isomérico |
CC(C)C[C@H](C(=O)[O-])O |
SMILES canónico |
CC(C)CC(C(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















